molecular formula C13H10ClNOS B070532 2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride CAS No. 175135-78-1

2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride

Cat. No.: B070532
CAS No.: 175135-78-1
M. Wt: 263.74 g/mol
InChI Key: PSCMJHVAZWDLBP-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride is a chemical compound with the molecular formula C13H10ClNOS. It is known for its applications in proteomics research and is used as a specialty product in various scientific studies .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel pyridine and fused pyridine derivatives, including those related to "2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride," has been reported, showing the versatility of these compounds in generating a wide range of chemical structures with potential applications in catalysis and material science. These derivatives have been synthesized through various reactions, demonstrating the reactivity and functionalization potential of the core structure (S. A. Al-Issa, 2012).

Applications in Catalysis

  • Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, including derivatives of "this compound," have been synthesized and characterized. These complexes have shown efficiency in catalysis, particularly in the transfer hydrogenation of acetophenone, indicating the impact of the carbene ligands on catalytic activities (Xiao-wei Li et al., 2011).

Chemical Reactivity and Mechanisms

  • Studies on the kinetics and mechanisms of reactions involving "this compound" and its derivatives provide insights into their reactivity patterns, which are crucial for designing novel chemical transformations and understanding the interaction with various substrates (E. Castro et al., 2004).

Molecular Docking and In Vitro Screening

  • The synthesis and molecular docking studies of new derivatives, exploring their potential biological activities, have highlighted the utility of "this compound" in the development of compounds with possible antimicrobial and antioxidant properties. This demonstrates the compound's relevance not only in chemistry but also in the development of new therapeutic agents (E. M. Flefel et al., 2018).

Synthesis of Complexing Agents

  • The compound has been used in the synthesis of novel ligands with potential applications in coordination chemistry. These ligands can form complexes with transition metals, suggesting their use in the synthesis of metal-organic frameworks (MOFs), catalysis, and material science applications (D. V. Aleksanyan et al., 2014).

Safety and Hazards

The safety and hazards associated with “2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride” are not well-documented. It is advised to handle it with care and use it only for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride typically involves the reaction of 2-chloropyridine-3-carbonyl chloride with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methylphenyl)Thio]

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNOS/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCMJHVAZWDLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379257
Record name 2-[(4-Methylphenyl)sulfanyl]pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-78-1
Record name 2-[(4-Methylphenyl)sulfanyl]pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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